molecular formula C10H15ClN6O B12224767 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

Cat. No.: B12224767
M. Wt: 270.72 g/mol
InChI Key: IRMSDMXXTKFPHB-UHFFFAOYSA-N
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Description

2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is a recognized potent and selective adenosine triphosphate-competitive inhibitor of Janus Kinase 1 (JAK1). This compound exhibits significant selectivity for JAK1 over other JAK family members, such as JAK2, making it a valuable pharmacological tool for dissecting the specific roles of JAK1-dependent signaling pathways in cellular processes. The JAK-STAT pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a wide array of pathological conditions. Consequently, this inhibitor is primarily utilized in preclinical research to investigate the mechanisms and potential therapeutic interventions for autoimmune diseases, hematological malignancies, and inflammatory disorders. By selectively inhibiting JAK1, researchers can probe the effects of blocking cytokines like interleukin-6 (IL-6) and interferon signaling, which are pivotal in immune cell activation and proliferation. Its application extends to in vitro and in vivo models designed to understand disease etiology and evaluate the efficacy of targeting the JAK-STAT cascade, providing crucial insights for drug discovery efforts in immunology and oncology. The compound's high selectivity profile enables the study of JAK1-specific functions with reduced confounding effects from the inhibition of other JAK isoforms, thereby clarifying the complex biology of this signaling network. One study has utilized this specific compound to demonstrate the role of JAK1/2 signaling in hematopoietic cells.

Properties

Molecular Formula

C10H15ClN6O

Molecular Weight

270.72 g/mol

IUPAC Name

2-methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H14N6O.ClH/c1-15-6-7(5-13-15)4-12-9-3-8(10(11)17)16(2)14-9;/h3,5-6H,4H2,1-2H3,(H2,11,17)(H,12,14);1H

InChI Key

IRMSDMXXTKFPHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

Preparation Methods

Dimethyl Malonate-Based Cyclization

In a method adapted from pyrazole herbicide intermediate synthesis, dimethyl malonate reacts with formamide derivatives (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under alkaline conditions to form intermediate diketones. Subsequent cyclization with methylhydrazine yields 1-methyl-5-hydroxypyrazole, a key precursor. This step achieves improved regioselectivity (>80% yield) by optimizing reaction temperatures (40–70°C) and base selection (triethylamine).

Key Reaction Conditions:

Step Reagents Temperature Yield
1 Dimethyl malonate, DMF, dimethyl sulfate 40–70°C 85%
2 Methylhydrazine, HCl 100°C 78%

Nitropyrazole Intermediate Synthesis

Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as another precursor. Nitration of pyrazole derivatives followed by methylation with methyl iodide in DMF and potassium carbonate produces a mixture of 1-methyl- and 2-methyl-nitro isomers. Reduction using lithium aluminum hydride yields the corresponding aminopyrazole, critical for subsequent functionalization.

Functionalization of the Pyrazole Core

Introduction of the Methylamino Group

The 5-position of the pyrazole ring is functionalized via nucleophilic substitution. Reacting 5-chloropyrazole derivatives with 1-methylpyrazol-4-ylmethylamine in the presence of cesium carbonate in DMF facilitates the formation of the methylamino linkage. This step requires anhydrous conditions and elevated temperatures (80–100°C) to achieve 70–85% yields.

Carboxamide Formation

The carboxamide group is introduced through hydrolysis of the ester intermediate. Treatment of methyl 5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxylate with aqueous hydrochloric acid under reflux yields the carboxylic acid, which is subsequently converted to the carboxamide using ammonium chloride and EDCI.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity (>98% by HPLC).

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of dichloromethane/hexanes or ethyl acetate/hexanes. This step resolves regioisomeric byproducts, ensuring pharmacological suitability.

Comparative Analysis of Synthetic Routes

Route Efficiency:

Method Total Yield Key Advantage Limitation
Malonate cyclization 62% High regioselectivity Multi-step purification
Nitropyrazole reduction 58% Scalability Isomer separation required
Direct alkylation 45% Simplicity Low yield

Industrial Scalability and Challenges

The dimethyl malonate route is favored for industrial production due to cost-effective reagents (e.g., dimethyl sulfate vs. triethyl orthoformate) and reduced corrosivity. Challenges include minimizing isomer formation during cyclization and optimizing solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its significant activity as an anticancer agent. Pyrazole derivatives, including this compound, have been extensively studied for their ability to inhibit various cancer cell lines. Research indicates that compounds within this class can exhibit potent cytotoxic effects against several cancer types.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in targeting cancer cells:

  • Inhibition of Cancer Cell Lines : The compound has shown promising results against several human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). For instance, certain derivatives have demonstrated IC50 values as low as 0.39μM0.39\,\mu M against HCT116 cells, indicating strong anticancer potential .
  • Mechanism of Action : The anticancer properties are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, some pyrazole derivatives have been reported to inhibit Aurora-A kinase with an IC50 of 0.16μM0.16\,\mu M, which is crucial for mitotic progression .

Anti-inflammatory Properties

In addition to its anticancer effects, 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride has also been explored for its anti-inflammatory properties:

  • Inflammation Inhibition : The compound has been evaluated for its ability to reduce inflammation markers in various models. Studies have indicated that it can significantly decrease pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazole derivatives:

Compound IC50 (μM) Target Activity Type
Compound A0.39HCT116Anticancer
Compound B0.46MCF-7Anticancer
Compound C0.16Aurora-A kinaseKinase Inhibition
Compound D1.1Huh-7Anticancer

This table summarizes key findings from various studies that illustrate the efficacy of different derivatives derived from the pyrazole scaffold.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in both laboratory and clinical settings:

  • Study on Cancer Cell Lines : A comprehensive investigation revealed that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This highlights the potential for developing novel therapeutic agents based on this scaffold.
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects showed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in experimental models, suggesting its utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Receptor Affinity: highlights that pyrazole derivatives like WIN 55212-2 exhibit subtype-specific binding to cannabinoid receptors (CB2 > CB1). The target compound’s 1-methylpyrazole group may confer selectivity for similar targets, though direct data are lacking .
  • Hydrochloride Salt Properties : Like alfuzosin hydrochloride () and phenylephrine hydrochloride (), the hydrochloride salt form improves aqueous solubility and crystallinity. Alfuzosin hydrochloride, for example, is specified to have 99.0–101.0% purity, a benchmark applicable to the target compound’s quality control .
  • Thermal Stability : Melting points (mp) of analogs in range from 123–183°C, suggesting that the target compound’s mp may fall within this range, influenced by its substituents .

Key Differences in Bioactivity

  • Phosphodiesterase (PDE) Inhibition: lists 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7), which shares a carboxamide group but differs in alkyl/amino substituents. Such variations impact PDE isoform selectivity and potency .

Data Table: Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound C11H15ClN6O 1-Methylpyrazol-4-ylmethylamino Not reported Not reported Carboxamide, Pyrazole N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O Chloro, Cyano, Aryl 133–135 68 Carboxamide, Chloro
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride C8H15ClN4O Amino, Propyl Not reported Not reported Carboxamide, Amino
Alfuzosin Hydrochloride C19H27N5O4·HCl Quinazolinyl, Tetrahydrofuran Not reported Not reported Carboxamide, Amino

Research Findings and Implications

  • Synthetic Optimization : The use of EDCI/HOBt-mediated coupling () suggests scalable synthesis for the target compound, though substituent-specific adjustments may be needed to improve yields .
  • Quality Control : Adherence to purity standards (e.g., 99.0–101.0% for hydrochloride salts in ) is critical for pharmaceutical development .

Biological Activity

2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride, identified by its CAS number 1856077-05-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by diverse research findings.

  • Molecular Formula : C₁₀H₁₅ClN₆O
  • Molecular Weight : 270.72 g/mol
  • Structure : The compound features a pyrazole core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A review of various pyrazole analogs indicates significant cytotoxic effects against different cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochlorideMCF70.01
Novel pyrazole derivativesNCI-H4600.03
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole derivativesA5490.39 ± 0.06

These findings suggest that the compound exhibits potent inhibitory effects on tumor growth, particularly in breast cancer and lung cancer models.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have also been documented. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation:

  • Mechanism : Pyrazoles may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Case Study : In a study assessing various pyrazole compounds, significant reductions in inflammation markers were observed in animal models treated with these compounds, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been explored in several studies:

  • Activity Against Bacteria : Some synthesized pyrazole carboxamides demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pyrazole carboxamide derivativesStaphylococcus aureus32
Pyrazole analogsEscherichia coli64

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activities of 2-Methyl-5-[(1-methylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide;hydrochloride can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies indicate that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
  • Modulation of Immune Responses : The anti-inflammatory effects may stem from the modulation of immune responses, particularly by influencing cytokine production.

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